(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate
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Overview
Description
(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is an organic compound that features a furan ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxaldehyde, methyl acetoacetate, and ammonia.
Condensation Reaction: Furan-2-carboxaldehyde is reacted with methyl acetoacetate in the presence of a base to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine derivative to introduce the amino group.
Esterification: The final step involves esterification to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, substituted derivatives, and carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other organic molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate: Similar structure but different stereochemistry.
Ethyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester.
3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is unique due to its specific stereochemistry and functional groups. The presence of the furan ring and the (Z)-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, which is known for its ability to participate in various biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with furan moieties have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has demonstrated that compounds containing the furan and amino groups can inhibit cancer cell proliferation. In vitro studies reveal that these compounds induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest . A notable study found that derivatives similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting strong anticancer potential .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of certain enzymes. Notably, it may act as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. In silico studies have shown promising binding affinities to the active site of acetylcholinesterase, indicating a mechanism for enhancing cholinergic transmission .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against bacterial strains |
Alteration of furan substituents | Enhanced anticancer activity |
Variations in amino group substitutions | Improved enzyme inhibition potential |
These findings underscore the importance of structural modifications in optimizing the biological efficacy of this compound.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of furan-containing compounds against E. coli and found that modifications to the amino group significantly enhanced antibacterial activity, with some derivatives showing MIC values below 10 µg/mL .
- Cancer Cell Line Testing : In vitro testing on human breast cancer cell lines revealed that certain derivatives induced apoptosis at concentrations as low as 5 µM, demonstrating the potential for further development as anticancer agents .
- Neuroprotective Effects : An investigation into the neuroprotective properties showed that compounds similar to this compound could improve cognitive function in animal models by inhibiting acetylcholinesterase activity and increasing acetylcholine levels in the brain .
Properties
IUPAC Name |
methyl (Z)-3-amino-4-(furan-2-ylmethylamino)-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)5-8(11)10(14)12-6-7-3-2-4-16-7/h2-5H,6,11H2,1H3,(H,12,14)/b8-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJONPCRWEBRFHA-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)NCC1=CC=CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)NCC1=CC=CO1)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.